3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1346691-58-4
VCID: VC15961428
InChI: InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2
SMILES:
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

CAS No.: 1346691-58-4

Cat. No.: VC15961428

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile - 1346691-58-4

CAS No. 1346691-58-4
Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name 3-[5-(aminomethyl)pyridin-3-yl]benzonitrile
Standard InChI InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2
Standard InChI Key OSSVNFFADBKPNL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a complex organic compound with a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol . It combines a benzonitrile moiety with a pyridine ring substituted with an aminomethyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can be achieved through several methods, often involving the reaction of appropriate pyridine derivatives with benzonitrile precursors. These methods allow for efficient production while maintaining high yields and purity.

Biological Activities and Applications

Research suggests that compounds with similar structures to 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile may exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. The aminomethyl group may enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.

Application AreaPotential Use
Pharmaceutical DevelopmentScaffold for developing new drugs
Medicinal ChemistryAnticancer properties through tubulin inhibition
Organic SynthesisIntermediate in synthesizing complex molecules

Interaction Studies

Molecular docking simulations have been used to predict the binding affinities of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile with specific protein targets within cells. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile, such as 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile and 4-(Pyridin-3-yl)benzonitrile. The presence of both an aminomethyl substituent and a benzonitrile moiety in 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile provides distinct physicochemical properties compared to these similar compounds.

CompoundStructure Features
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrileAminomethyl and benzonitrile groups
4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrileTrifluoromethyl group enhancing lipophilicity
4-(Pyridin-3-yl)benzonitrileLacks amino substitution; simpler structure

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